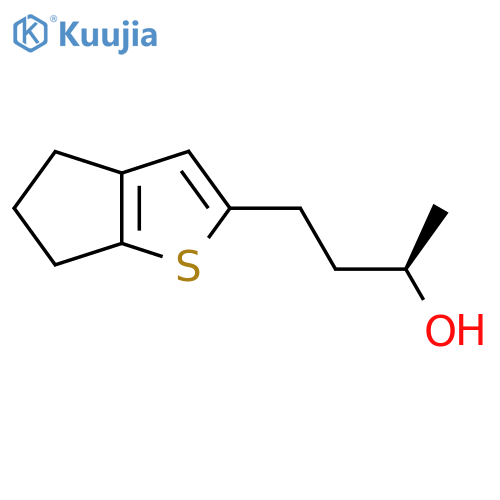

Cas no 2227727-21-9 ((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)

(2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol

- (2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol

- EN300-1732315

- 2227727-21-9

-

- インチ: 1S/C11H16OS/c1-8(12)5-6-10-7-9-3-2-4-11(9)13-10/h7-8,12H,2-6H2,1H3/t8-/m1/s1

- InChIKey: JFMUKLQKBBOWBU-MRVPVSSYSA-N

- ほほえんだ: S1C(=CC2=C1CCC2)CC[C@@H](C)O

計算された属性

- せいみつぶんしりょう: 196.09218630g/mol

- どういたいしつりょう: 196.09218630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 48.5Ų

(2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1732315-5.0g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 5g |

$5719.0 | 2023-06-04 | ||

| Enamine | EN300-1732315-1g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 1g |

$1971.0 | 2023-09-20 | ||

| Enamine | EN300-1732315-0.5g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 0.5g |

$1893.0 | 2023-09-20 | ||

| Enamine | EN300-1732315-10.0g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 10g |

$8480.0 | 2023-06-04 | ||

| Enamine | EN300-1732315-0.1g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 0.1g |

$1735.0 | 2023-09-20 | ||

| Enamine | EN300-1732315-0.05g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 0.05g |

$1657.0 | 2023-09-20 | ||

| Enamine | EN300-1732315-2.5g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 2.5g |

$3865.0 | 2023-09-20 | ||

| Enamine | EN300-1732315-10g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 10g |

$8480.0 | 2023-09-20 | ||

| Enamine | EN300-1732315-5g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 5g |

$5719.0 | 2023-09-20 | ||

| Enamine | EN300-1732315-1.0g |

(2R)-4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-2-ol |

2227727-21-9 | 1g |

$1971.0 | 2023-06-04 |

(2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol 関連文献

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

(2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-olに関する追加情報

Compound Introduction: (2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol (CAS No. 2227727-21-9)

The compound (2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol, identified by its CAS number 2227727-21-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex heterocyclic structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The unique arrangement of the cyclopentabthiophene ring and the chiral butan-2-ol moiety contributes to its distinct chemical properties, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their diverse biological activities. The cyclopentabthiophene scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. This compound's structure incorporates a rigid bicyclic system that can interact with biological targets in a highly specific manner. The presence of sulfur atoms within the cyclopentabthiophene ring enhances its reactivity and binding affinity, which are critical factors in drug design.

The chiral center at the 2-position of the butan-2-ol moiety adds another layer of complexity to this compound. Chirality is a fundamental aspect of many pharmacologically active molecules, as the spatial arrangement of atoms can significantly influence their biological effects. The (R)-configuration at this position suggests that this compound may exhibit enantioselective interactions with biological targets, a feature that is highly valued in modern drug development. Such selectivity can lead to improved therapeutic efficacy while minimizing side effects.

Recent research has highlighted the potential of cyclopentabthiophene derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of atoms in (2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol may contribute to its ability to interact with various enzymes and receptors involved in these pathways.

One particularly intriguing aspect of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often implicated in various diseases, including cancer. The heterocyclic structure of this compound may allow it to bind to the active sites of kinases, thereby inhibiting their activity and potentially reversing disease progression. Preliminary computational studies have suggested that this compound could exhibit high binding affinity for certain kinase targets, making it a promising lead for further investigation.

In addition to its potential as a kinase inhibitor, (2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol may also have applications in treating inflammatory diseases. Inflammation is a hallmark of many chronic conditions, and targeting inflammatory pathways has been shown to be effective in managing these diseases. The compound's ability to modulate biological pathways involved in inflammation could make it a valuable tool in developing new anti-inflammatory therapies.

The synthesis of this compound presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. The use of chiral auxiliaries and catalysts has been particularly important in ensuring the correct stereochemistry at the chiral center. These synthetic strategies not only improve yield but also enhance the overall quality of the final product.

Ongoing research is focused on optimizing the synthesis of (2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol and exploring its pharmacological properties further. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to uncover new therapeutic uses for this compound.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it attractive for use in other areas such as materials science and agrochemicals. For instance, derivatives of cyclopentabthiophene have been explored for their photovoltaic properties, suggesting that this compound could have future uses in renewable energy technologies.

In conclusion, (2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol (CAS No. 2227727-21-9) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its complex heterocyclic structure and chiral configuration make it a promising candidate for further exploration. As research continues to uncover new biological activities and synthetic strategies for this compound, its importance in drug development is likely to grow.

2227727-21-9 ((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol) 関連製品

- 1221724-32-8(2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)

- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)

- 115092-85-8(Carmoxirole hydrochloride)

- 941892-19-9(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

- 1212787-76-2(4-[[2-Cyano-1-oxo-3-(3-thienyl)-2-propen-1-yl]amino]benzoic acid)

- 3283-07-6(N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine)

- 303126-23-0(Ethyl 5-(2-Cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)

- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)

- 2803882-16-6(3-(6-(Hydroxymethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)

- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)